molecular formula C3H3NaO3 B1316305 Sodium pyruvate-2,3-13C2 CAS No. 89196-78-1

Sodium pyruvate-2,3-13C2

Cat. No.: B1316305
CAS No.: 89196-78-1
M. Wt: 112.029 g/mol
InChI Key: DAEPDZWVDSPTHF-AWQJXPNKSA-M
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Description

Sodium pyruvate-2,3-13C2 is a labeled compound where the carbon atoms at positions 2 and 3 are replaced with the carbon-13 isotope. It is primarily used in research to study metabolic pathways, particularly glycolysis and the tricarboxylic acid cycle .

Biochemical Analysis

Biochemical Properties

Sodium pyruvate-2,3-13C2 plays a crucial role in several biochemical reactions, particularly in glycolysis and the tricarboxylic acid (TCA) cycle. In glycolysis, this compound is produced from glucose through a series of enzymatic reactions. It then enters the mitochondria, where it is converted into acetyl-CoA by the enzyme pyruvate dehydrogenase complex. This acetyl-CoA enters the TCA cycle, where it undergoes further enzymatic reactions to produce energy in the form of ATP. This compound interacts with various enzymes, including pyruvate dehydrogenase, citrate synthase, and isocitrate dehydrogenase, facilitating the conversion of pyruvate into energy .

Cellular Effects

This compound has significant effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It serves as a key substrate for energy production, influencing cellular respiration and ATP synthesis. This compound also affects cell signaling pathways by modulating the activity of enzymes involved in glycolysis and the TCA cycle. Additionally, it can impact gene expression by altering the levels of metabolites that serve as signaling molecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to enzymes such as pyruvate dehydrogenase and citrate synthase, facilitating the conversion of pyruvate into acetyl-CoA and subsequent entry into the TCA cycle. This compound can also act as an antioxidant, neutralizing reactive oxygen species and protecting cells from oxidative damage. Furthermore, it influences gene expression by modulating the levels of key metabolites involved in cellular signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation can occur under certain conditions, such as prolonged exposure to light or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including maintaining energy production and reducing oxidative stress. Its stability and efficacy may decrease over time, necessitating careful storage and handling .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular respiration and energy production without causing adverse effects. At high doses, this compound may lead to toxic effects, such as increased production of reactive oxygen species and oxidative stress. Studies have shown that there is a threshold beyond which the beneficial effects of this compound are outweighed by its toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including glycolysis, the TCA cycle, and gluconeogenesis. In glycolysis, it is produced from glucose and then converted into acetyl-CoA, which enters the TCA cycle. This compound can also be converted into other metabolites, such as lactate and alanine, through various enzymatic reactions. These metabolic pathways are essential for energy production and the synthesis of biomolecules .

Transport and Distribution

Within cells, this compound is transported and distributed through active transport mechanisms. It is taken up by cells via monocarboxylate transporters (MCTs) and then metabolized to produce energy. This compound can also be transported to different tissues and organs, where it participates in various metabolic processes. Its distribution within the body is influenced by factors such as blood flow and tissue-specific expression of transporters .

Subcellular Localization

This compound is primarily localized in the cytoplasm and mitochondria, where it participates in glycolysis and the TCA cycle. It can also be found in other subcellular compartments, such as the endoplasmic reticulum and peroxisomes, where it may play a role in additional metabolic processes. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Sodium pyruvate-2,3-13C2 typically involves chemical synthesis. One common method is the isotopic labeling of pyruvic acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions often include controlled temperatures and pH levels to ensure the stability and purity of the labeled compound.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using isotopically labeled precursors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Sodium pyruvate-2,3-13C2 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and alcohols.

Major Products

Scientific Research Applications

Sodium pyruvate-2,3-13C2 is widely used in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    Sodium pyruvate-1,2-13C2: Labeled at positions 1 and 2 with carbon-13.

    Sodium pyruvate-2-13C: Labeled at position 2 with carbon-13.

    Sodium pyruvate-3-13C: Labeled at position 3 with carbon-13.

Uniqueness

Sodium pyruvate-2,3-13C2 is unique due to its dual labeling at positions 2 and 3, making it particularly useful for studying specific metabolic pathways and reactions. This dual labeling provides more detailed information about the fate of pyruvate in biological systems compared to single-labeled compounds .

Properties

IUPAC Name

sodium;2-oxo(2,3-13C2)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i1+1,2+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEPDZWVDSPTHF-AWQJXPNKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C](=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583831
Record name Sodium 2-oxo(2,3-~13~C_2_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.029 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89196-78-1
Record name Sodium 2-oxo(2,3-~13~C_2_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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